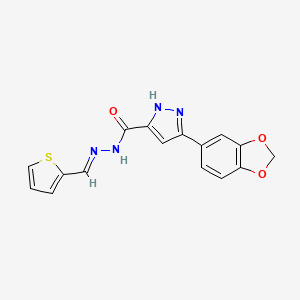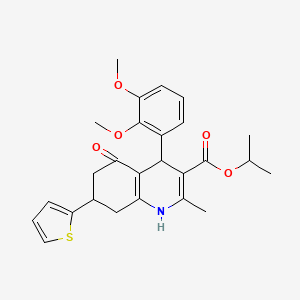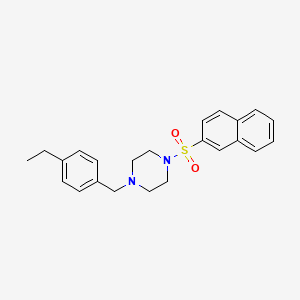![molecular formula C22H28NO+ B11638117 1-Ethyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11638117.png)
1-Ethyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a quaternary ammonium ion, making it a significant subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.
Quaternization: The final step involves the quaternization of the nitrogen atom to form the quaternary ammonium ion, typically using alkyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The quaternary ammonium ion can undergo nucleophilic substitution reactions, where the leaving group is replaced by nucleophiles like halides or hydroxides.
Addition: The compound can participate in addition reactions, particularly at the double bonds or aromatic rings, using reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures and pressures to optimize reaction rates and yields.
科学的研究の応用
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in drug delivery systems.
作用機序
The mechanism of action of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM involves its interaction with molecular targets and pathways, including:
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and biochemical reactions within cells.
Ion Channel Modulation: The compound can modulate ion channels, influencing ion transport and cellular excitability.
These interactions are often studied using techniques like molecular docking, spectroscopy, and electrophysiology to elucidate the precise molecular mechanisms involved.
類似化合物との比較
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM can be compared with similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its strong nucleophilic properties and use as a catalyst in organic synthesis.
Quaternary Ammonium Salts: These compounds share the quaternary ammonium ion structure and are used in various applications, including as phase transfer catalysts and antimicrobial agents.
Piperazine Derivatives: These compounds have similar bicyclic structures and are used in medicinal chemistry for their biological activity.
The uniqueness of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C22H28NO+ |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
(1-ethyl-1-azoniabicyclo[2.2.2]octan-3-yl)-diphenylmethanol |
InChI |
InChI=1S/C22H28NO/c1-2-23-15-13-18(14-16-23)21(17-23)22(24,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21,24H,2,13-17H2,1H3/q+1 |
InChIキー |
NYMHJCJSIZQLDE-UHFFFAOYSA-N |
正規SMILES |
CC[N+]12CCC(CC1)C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11638037.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11638038.png)


![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11638057.png)


![8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638067.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11638079.png)
![N-({3-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11638080.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11638081.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11638084.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B11638093.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B11638103.png)
